The synthesis of boron phosphide is complex and has evolved over time. Several methods are employed to produce this compound:
These methods have been refined to improve yield and reduce toxicity associated with precursor materials.
Boron phosphide exhibits a zinc blende crystal structure characterized by two interpenetrating face-centered cubic lattices composed of boron and phosphorus atoms. Key structural data include:
The material's optical properties vary with doping; for instance, undoped boron phosphide has an indirect band gap of about 2.2 eV at room temperature .
Boron phosphide is chemically stable under various conditions but can react under specific circumstances:
Other notable reactions include its use in semiconductor applications where it forms p-n junctions with other semiconductor materials.
The mechanism underlying the electrical properties of boron phosphide involves its band structure, which allows for charge carrier mobility. The compound can exhibit n-type or p-type conductivity depending on the doping elements used during synthesis:
The electronic transitions within the band structure facilitate conduction, making it suitable for applications in high-frequency and high-power devices.
Boron phosphide possesses several noteworthy physical and chemical properties:
These properties indicate its potential use in high-performance applications due to its thermal stability and conductivity .
Boron phosphide has several scientific uses:
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